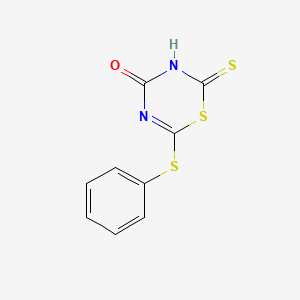
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of thiourea with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structure and reactivity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as conductive polymers or sensors.
作用機序
The mechanism of action of 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one involves its interaction with various molecular targets. The compound can interact with enzymes or receptors through its sulfur and nitrogen atoms, forming covalent or non-covalent bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 6-(Phenylsulfanyl)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- 6-(Phenylselanyl)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- 6-(Phenylamino)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
Uniqueness
6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is unique due to the presence of the phenylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications.
特性
CAS番号 |
78972-35-7 |
|---|---|
分子式 |
C9H6N2OS3 |
分子量 |
254.4 g/mol |
IUPAC名 |
6-phenylsulfanyl-2-sulfanylidene-1,3,5-thiadiazin-4-one |
InChI |
InChI=1S/C9H6N2OS3/c12-7-10-8(13)15-9(11-7)14-6-4-2-1-3-5-6/h1-5H,(H,10,12,13) |
InChIキー |
LRIJHTTZIWLUKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=NC(=O)NC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


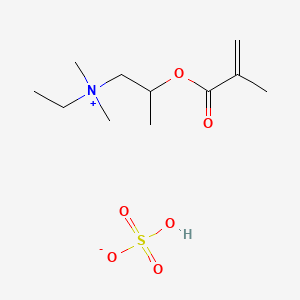
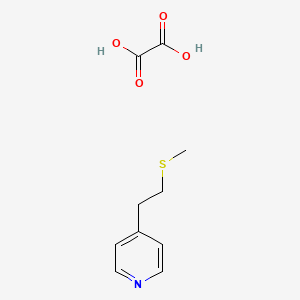
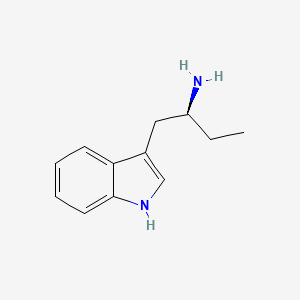
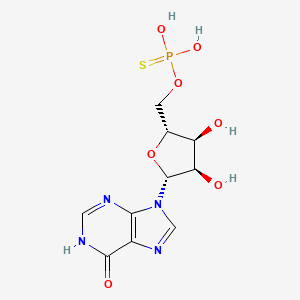
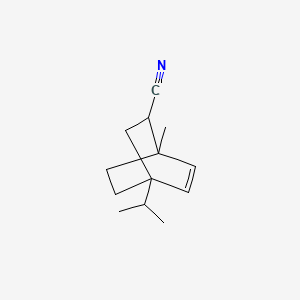

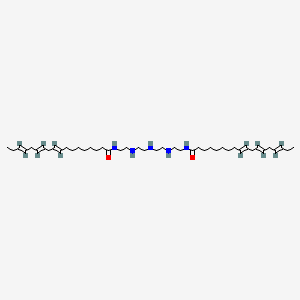



![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
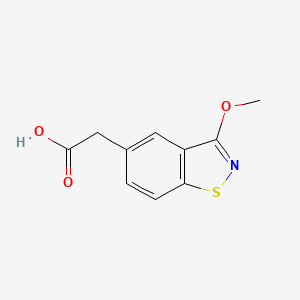
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

